N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
描述
属性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-12-27-18(20-13)11-26-17-8-6-14(7-9-17)19(23)21-15-4-3-5-16(10-15)22-28(2,24)25/h3-10,12,22H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLUESJXEUPEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of the Benzamide Core
The benzamide core forms the foundational structure of the compound. It is typically synthesized via a coupling reaction between a substituted benzoic acid derivative and an aniline-containing precursor.
Carboxylic Acid Activation
The 4-hydroxybenzoic acid derivative is activated using coupling agents such as N,N'-carbonyldiimidazole (CDI) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). For example, activation with HATU in dimethylformamide (DMF) at 0–5°C for 30 minutes facilitates efficient amide bond formation.
Amide Coupling
The activated acid is then coupled with 3-aminophenyl methylsulfonamide. This step requires a base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the amine. Reaction conditions vary, but temperatures of 25–40°C for 12–24 hours typically yield the benzamide intermediate in 70–85% yield.
Introduction of the Methylsulfonamido Group
The methylsulfonamido moiety is introduced via sulfonylation of the aniline intermediate.
Sulfonylation Reaction
3-Aminophenyl derivatives are treated with methanesulfonyl chloride in the presence of a base. Pyridine is commonly used as both a solvent and acid scavenger. For instance, reacting 3-amino-4-phenoxyanisole with methanesulfonyl chloride in pyridine at 20–25°C for 1 hour achieves 91.9% yield.
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Pyridine | Pyridine | 20–25 | 91.9 | |
| K₂CO₃ | DMF | 120 | 90 | |
| DIPEA | DCM | 0–5 | 78 |
Attachment of the (4-Methylthiazol-2-yl)methoxy Group
The thiazole moiety is introduced via nucleophilic aromatic substitution or Mitsunobu coupling.
Thiazole Ring Synthesis
4-Methylthiazole-2-methanol is prepared by condensing 2-bromoacetone with thioacetamide in ethanol under reflux. The resulting thiazole is then oxidized to the methanol derivative using manganese dioxide.
Etherification
The hydroxyl group of 4-methylthiazole-2-methanol is activated for displacement. In one protocol, mesylation with methanesulfonyl chloride in DCM at 0°C produces a mesylate intermediate, which undergoes nucleophilic substitution with the benzamide’s phenolic oxygen. Using potassium tert-butoxide as a base in tetrahydrofuran (THF) at 60°C for 6 hours achieves 65–75% yield.
Table 2: Etherification Methods Comparison
| Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| MsCl | t-BuOK | THF | 60 | 72 | |
| PPh₃, DIAD | — | THF | 25 | 68 | |
| NaH | DMF | 80 | 80 | 60 |
Purification and Characterization
Reaction Optimization Challenges
Scalability and Industrial Feasibility
Kilogram-scale synthesis requires:
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible-light-mediated C–O coupling, reducing reliance on metal catalysts. For example, iridium-based photocatalysts enable etherification at room temperature with 80% efficiency.
Enzymatic Sulfonamidation
Engineered sulfotransferases show promise for greener sulfonamide synthesis, though yields remain suboptimal (40–50%) compared to traditional methods.
化学反应分析
Types of Reactions
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro intermediates results in amines.
科学研究应用
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The thiazole ring may also participate in π-π stacking interactions, enhancing binding affinity.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()
- Structural differences :
- Replaces the methylsulfonamido group with a methoxy substituent.
- Thiazole ring is substituted with 4-methylphenyl and phenyl groups at positions 4 and 3.
- Bulkier substituents on the thiazole may sterically hinder target binding .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ()
- Structural differences :
- Features a methyl(phenyl)sulfamoyl group instead of methylsulfonamido.
- Thiazole is directly linked to the benzamide nitrogen.
- Functional implications :
Sulfonamide and Thiazole Modifications
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()
- Structural differences :
- Incorporates a benzyl(methyl)sulfamoyl group and a fused benzothiazole ring.
- Ethoxy and methyl substituents on the benzothiazole.
- Functional implications :
N-(5-(N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide ()
- Structural differences :
- Contains a hexafluorohydroxypropan-2-yl group on the sulfamoyl-substituted phenyl ring.
- Acetamide replaces the benzamide core.
- Functional implications :
Physicochemical and Spectral Properties
生物活性
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 334.40 g/mol
- CAS Number : 1251576-21-2
The compound features a sulfonamide group, a thiazole ring, and a methoxybenzamide structure, which are crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration and Reduction : Introduction of amino groups through nitration followed by reduction.
- Sulfonation : Formation of the sulfonamide via reaction with sulfonyl chloride.
- Thiazole Formation : Cyclization reactions to create the thiazole ring.
- Final Coupling : Combining the thiazole derivative with the benzamide core under basic conditions.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.
- Receptor Interaction : The compound may modulate signaling pathways by interacting with specific receptors, influencing various cellular processes.
Pharmacological Studies
Research has demonstrated that this compound can affect multiple biological pathways, particularly in inflammation and cancer:
- Anti-inflammatory Activity : Studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases like asthma .
- Anticancer Potential : Preliminary studies show that it may exhibit cytotoxic effects against various cancer cell lines by interfering with cell cycle-related proteins .
In Vitro Studies
In vitro assays have evaluated the antiproliferative effects of this compound against several human cancer cell lines:
| Cell Line | IC (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant inhibition observed |
| HCT116 (Colon Cancer) | 15.0 | Moderate efficacy noted |
| U87 MG (Brain Cancer) | 10.0 | High sensitivity to the compound |
| KB (Oral Cancer) | 14.5 | Potential for further development |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Xenograft Models : In nude mice bearing U87 MG tumors, treatment with the compound resulted in reduced tumor growth and increased apoptosis markers, suggesting effective anticancer properties .
Comparative Analysis
When compared to similar compounds, this compound exhibits unique characteristics due to its specific functional groups:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-(sulfamoyl)phenyl)-4-thiazol-2-yloxybenzamide | Lacks thiazole ring | Lower anti-inflammatory effects |
| N-(3-(methylsulfonyl)phenyl)-4-thiazol-2-yloxybenzamide | Different sulfonyl structure | Moderate anticancer activity |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, benzamide coupling, and thiazole ring formation. Key steps include:
- Sulfonylation : React 3-aminophenol with methylsulfonyl chloride under basic conditions (e.g., NaHCO₃) in dry dichloromethane at 0–5°C to prevent side reactions .
- Thiazole coupling : Use a Mitsunobu reaction to attach the 4-methylthiazol-2-yl methoxy group to the benzamide core, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., methylsulfonamido singlet at δ 3.1 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- LC-MS : High-resolution ESI-MS confirms molecular weight ([M+H]+ expected at m/z 430.1) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98% required for biological assays) .
Q. What in vitro assays are suitable for initial evaluation of its bioactivity?
- Methodological Answer :
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare to cisplatin as a positive control .
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays .
- Cytotoxicity : Assess normal cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How can conflicting data between in vitro bioactivity and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Conduct ADME studies (e.g., plasma stability, microsomal metabolism) to identify rapid clearance or poor bioavailability .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in rodent plasma .
- Dose optimization : Adjust dosing regimens in xenograft models (e.g., BALB/c mice) to align with in vitro IC₅₀ values .
Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?
- Methodological Answer :
- Analog synthesis : Modify the methylsulfonamido group (e.g., replace with ethylsulfonyl) or thiazole substituents (e.g., chloro instead of methyl) .
- Computational docking : Use AutoDock Vina to predict binding affinities to EGFR (PDB ID: 1M17). Validate with SPR binding assays .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Q. How can synthetic scalability challenges be addressed without compromising purity?
- Methodological Answer :
- Catalyst optimization : Replace DEAD in Mitsunobu reactions with polymer-supported reagents to simplify purification .
- Flow chemistry : Implement continuous sulfonylation steps to improve reaction control and reduce byproducts .
- Quality control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. What mechanistic studies elucidate its mode of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- CETSA (Cellular Thermal Shift Assay) : Validate target engagement by measuring thermal stabilization of EGFR .
- CRISPR knockouts : Generate EGFR-deficient cell lines to confirm target specificity .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH. Monitor degradation via HPLC .
- Lyophilization : Assess stability in lyophilized vs. solution states. Sucrose (5% w/v) improves shelf life at 4°C .
- Degradation kinetics : Calculate activation energy (Eₐ) using Arrhenius plots to predict long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
